molecular formula C14H14N2O3 B13981680 Methyl 1-methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylate

Methyl 1-methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylate

Katalognummer: B13981680
Molekulargewicht: 258.27 g/mol
InChI-Schlüssel: LGCRIYFQQFHOIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C14H14N2O3 It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylate typically involves the reaction of 1-methyl-1H-indazole-3-carboxylic acid with a cyclobutanone derivative under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Methyl 1-methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 1-methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 1-methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H14N2O3

Molekulargewicht

258.27 g/mol

IUPAC-Name

methyl 1-methyl-6-(3-oxocyclobutyl)indazole-3-carboxylate

InChI

InChI=1S/C14H14N2O3/c1-16-12-7-8(9-5-10(17)6-9)3-4-11(12)13(15-16)14(18)19-2/h3-4,7,9H,5-6H2,1-2H3

InChI-Schlüssel

LGCRIYFQQFHOIL-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=CC(=C2)C3CC(=O)C3)C(=N1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.